Halocortolone
Description
Historical Perspectives in Halogenated Steroid Research
The historical trajectory of halogenated steroid research is rooted in the early 20th-century discoveries surrounding adrenal cortex hormones. The initial clinical evidence for the therapeutic potential of animal adrenocortical tissue extracts in treating adrenal failure emerged in 1930 nih.gov. Subsequent chemical analyses, notably by researchers like Kendall and Reichstein, elucidated that the active components were steroids, broadly categorized by 1940 into those influencing sodium and fluid retention and those counteracting shock and inflammation nih.gov.
A pivotal development was the identification of Cortisone (PubChem CID: 5753) and Hydrocortisone (Cortisol, PubChem CID: 5754) as effective agents, with their topical efficacy first reported in the early 1950s nih.govijdvl.com. This success spurred extensive "molecular roulette" – a systematic approach to modify the basic cyclopentanophenanthrene corticosteroid nucleus at various positions and side chains to enhance potency and modulate pharmacological properties hmpgloballearningnetwork.com.
The introduction of halogen atoms, particularly at the C6, C9, or C21 positions of the corticosteroid skeleton, proved to be a significant modification hmpgloballearningnetwork.comresearchgate.netjddonline.com. This halogenation was found to substantially enhance the efficacy of corticosteroids, contributing to improved topical anti-inflammatory properties compared to their non-halogenated counterparts hmpgloballearningnetwork.comresearchgate.net. Early synthetic efforts in the mid-1950s led to the introduction of several synthetic steroids for systemic anti-inflammatory therapy, marking a period of rapid expansion in the field nih.gov. Research has demonstrated that the specific position and nature of the halogen atom(s) within the corticosteroid molecule are crucial determinants of its potency and potential side effects researchgate.netjddonline.com. Beyond modifying potency, halogenation can also improve critical pharmacological attributes such as lipophilicity and permeability, and can contribute to enhanced target binding through various intermolecular interactions, including the more recently recognized "halogen bond" nih.gov.
Contemporary Relevance of Halocortolone in Chemical Biology
In the contemporary landscape of chemical biology, this compound serves as a representative synthetic glucocorticoid that exemplifies the principles of molecular design within this interdisciplinary field. Chemical biology operates at the nexus of chemistry and biology, focusing on the development and application of chemical tools to investigate and manipulate biological systems and processes at a molecular level researchgate.netrsc.orgiiab.meitrcweb.org. The strategic incorporation of halogen atoms into organic molecules like this compound remains a vital strategy in medicinal chemistry and drug design due to the profound impact halogens can have on a compound's properties nih.gov.
The relevance of this compound, despite its unmarketed status, lies in its structural features, which align with principles observed in many effective halogenated corticosteroids used in contemporary medicine. Halogenated compounds are not only prevalent in pharmaceuticals but are also found widely in nature and serve as essential intermediates in the synthesis of complex molecules nih.gov. The ongoing academic interest in halogenases, enzymes capable of catalyzing the introduction of halogen atoms into organic substrates, underscores the advanced methodological approaches in chemical biology nih.gov. These enzymes are being engineered for biocatalysis, enabling more selective and environmentally benign synthetic routes to complex, halogenated natural products and synthetic derivatives nih.gov. Therefore, this compound, as a synthetic halogenated steroid, conceptually contributes to the understanding of how chemical modifications, particularly halogenation, influence the interaction of small molecules with biological targets, a core pursuit in chemical biology research.
Methodological Approaches in this compound Investigation
The investigation of compounds like this compound in an academic research setting involves a combination of synthetic chemistry, analytical techniques, and theoretical modeling. While specific detailed research findings on this compound's biological activity are not extensively available in public bioactivity databases (e.g., ChEMBL reports "No data available" for its bioactivity, assay, and target summaries), the general methodological approaches applicable to its study within steroid chemistry and chemical biology can be inferred ebi.ac.uk.
Synthesis and Modification: The creation of synthetic corticosteroids like this compound typically involves multi-step organic synthesis, starting from simpler steroid precursors. Researchers employ various chemical reactions to introduce specific functional groups, including halogen atoms, at desired positions on the steroid nucleus. These synthetic efforts aim to systematically explore structure-activity relationships by altering molecular features and observing their impact on chemical and potential biological properties ijdvl.comhmpgloballearningnetwork.com. Contemporary approaches may also explore enzymatic halogenation, utilizing engineered halogenases to achieve precise and selective halogenation, a testament to advancements in biocatalysis nih.gov.
Structural Elucidation and Characterization: Once synthesized, the compound's identity and purity are confirmed using a battery of analytical techniques. These commonly include Nuclear Magnetic Resonance (NMR) spectroscopy for determining the atomic connectivity and stereochemistry, Mass Spectrometry (MS) for precise molecular weight and fragmentation pattern analysis, and X-ray Crystallography for obtaining definitive three-dimensional structural information when suitable crystals can be formed. Spectroscopic analysis would be crucial for verifying the position and presence of the chlorine and fluorine atoms within the this compound structure.
Physico-chemical Property Assessment: Characterization extends to determining physico-chemical properties such as solubility, lipophilicity (e.g., LogP/AlogP values), and stability. For this compound, computed descriptors like its molecular weight (412.90 g·mol), AlogP (3.98), and polar surface area (54.37 Ų) are available, providing insights into its potential membrane permeability and distribution characteristics ebi.ac.uk. These properties are often evaluated using a combination of experimental methods and computational predictive techniques, including Quantitative Structure-Activity Relationship (QSAR) models, which infer properties from a compound's chemical structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6,11-difluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O3/c1-11-6-13-14-8-16(24)15-7-12(27)4-5-21(15,3)22(14,23)18(25)9-20(13,2)19(11)17(28)10-26/h4-5,7,11,13-14,16,18-19,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXSOUHUFBPQC-RFPWEZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)F)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)F)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043241 | |
| Record name | Halocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24320-27-2 | |
| Record name | (6α,11β,16α)-9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24320-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halocortolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024320272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9TL048W82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Derivatization of Halocortolone
Established Synthetic Routes for Halocortolone Analogues
The synthesis of this compound and its analogues relies on established principles of steroid chemistry, often involving multi-step sequences that require careful control of stereochemistry and regiochemistry.
Stereoselective and Regioselective Synthesis Strategies
The introduction of halogen atoms at specific positions on the steroid nucleus is a critical aspect of synthesizing this compound analogues. The position and nature of these halogens significantly influence the compound's biological activity and side-effect profile. nih.gov
Stereoselective Fluorination: A key challenge in the synthesis of many halogenated corticosteroids, including those structurally related to this compound, is the stereoselective introduction of fluorine at the 6α-position. Traditional methods have often been hazardous and lacked the desired stereospecificity. However, modern approaches have been developed to address these issues.
Regioselective Halogenation: The regioselective halogenation of arenes and heterocycles, which can be analogous to certain steps in steroid synthesis, has been achieved with high efficiency using N-halosuccinimides in specialized solvents like hexafluoroisopropanol (HFIP). organic-chemistry.org This solvent enhances the reactivity of the halogenating agent, allowing for mild and catalyst-free reactions with excellent regioselectivity. organic-chemistry.org Such methodologies offer potential avenues for the regioselective introduction of halogens in the synthesis of complex molecules like this compound.
A significant advancement in the synthesis of glucocorticoids involves the regioselective O-alkylation of cortienic acid, leading to a new class of compounds with a 17α-alkoxy function, a novel feature in cortisol analogues. nih.gov
Precursor Chemistry and Reaction Pathway Elucidation
For instance, the synthesis of halogenated pregnane (B1235032) derivatives often utilizes progesterone (B1679170) and pregnenolone (B344588) as starting materials. nih.gov Methodologies have been developed to incorporate halogen atoms at the 17- and 21-positions of these precursors. nih.gov
A compound closely related to this compound is (6alpha,11beta,16alpha)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione. nih.gov The synthesis of such a molecule would likely involve a multi-step process starting from a suitable steroid scaffold, followed by the sequential and stereocontrolled introduction of the chloro and fluoro substituents, as well as the hydroxyl and methyl groups at the appropriate positions.
Novel Synthetic Approaches for this compound Scaffolds
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of pharmaceuticals, including corticosteroids. These novel approaches often leverage biocatalysis and the principles of green chemistry.
Biocatalytic Transformations in this compound Synthesis
Biocatalysis offers a powerful tool for the synthesis of complex molecules like steroids due to the high regio- and stereoselectivity of enzymes. Microbial transformations have been extensively studied for the modification of steroids, offering an environmentally friendly alternative to traditional chemical methods. nih.govmdpi.com
Microbial Hydroxylation: A landmark in industrial steroid synthesis was the use of Aspergillus niger to hydroxylate progesterone to 11α-hydroxyprogesterone. mdpi.com This demonstrated the potential of microorganisms to perform specific and challenging chemical transformations on the steroid nucleus.
Enzymatic Halogenation: The enzymatic synthesis of halogenated derivatives is a rapidly developing field. nih.gov Halogenases are enzymes that can catalyze the regioselective halogenation of various substrates, including those with complex structures. biorxiv.org The use of these enzymes could provide a green and highly specific method for introducing halogen atoms during the synthesis of this compound analogues. For example, Fe(II)/α-ketoglutarate-dependent halogenases are known for their ability to control selective C-H activation and direct the transfer of a halogen. biorxiv.org
Whole-Cell Biotransformation: The use of whole microbial cells for biotransformations is advantageous as it provides all the necessary enzymes and cofactors in their natural environment. frontiersin.org This approach has been successfully used to produce a variety of modified steroids. While specific applications to this compound are not yet reported, the potential for using engineered microorganisms to perform key steps in its synthesis is significant.
Green Chemistry Principles in this compound Production
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. researchgate.netresearchgate.netyoutube.com This involves the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption.
Sustainable Solvents: Research into green solvents is a key area of green chemistry. youtube.com The use of less toxic and biodegradable solvents can significantly reduce the environmental footprint of a synthetic process.
Catalysis: The use of catalysts, including biocatalysts and chemocatalysts, is a cornerstone of green chemistry as it allows for more efficient reactions with higher atom economy. youtube.com
Waste Minimization: A central tenet of green chemistry is the minimization of waste. youtube.com This can be achieved through the design of more efficient synthetic routes and the recycling of reagents and solvents.
Design and Synthesis of this compound Derivatives for Mechanistic Probes
The synthesis of derivatives of a parent compound is crucial for understanding its mechanism of action and for developing new drugs with improved properties. This is often guided by structure-activity relationship (SAR) studies. nih.gov
Halogenated Analogues as Probes: Halogenated substrate analogues have been used as probes to study the function of enzymes, such as cytochrome P450s involved in steroid metabolism. nih.gov By systematically replacing hydrogen atoms with halogens at different positions, researchers can investigate how these changes affect substrate binding and enzymatic activity. nih.gov
Chemical Modification for Receptor Binding Studies
The binding of a corticosteroid to the glucocorticoid receptor is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies on various glucocorticoids have revealed the importance of specific structural features for high-affinity binding. While no specific studies on this compound were identified, general principles suggest that modifications to this compound for receptor binding studies would likely focus on several key areas of its structure.
Alterations to the A-ring, such as the introduction of additional double bonds, and substitutions at the C-6, C-9, and C-16 positions are common strategies to modulate receptor affinity. For instance, halogenation at the 9α-position, a feature of this compound, is known to enhance glucocorticoid potency. Further modifications could involve altering the substituents at C-16 to influence both glucocorticoid and mineralocorticoid receptor selectivity.
Table 1: Potential Chemical Modifications of this compound for Glucocorticoid Receptor Binding Studies (Hypothetical)
| Modification Site | Type of Modification | Potential Impact on Receptor Binding |
| C-2 | Introduction of a methyl group | May alter A-ring conformation and receptor interaction. |
| C-6 | Substitution with different halogens (e.g., Br, I) | Could modulate electronic properties and binding affinity. |
| C-16 | Esterification or etherification of the hydroxyl group | May influence local interactions within the receptor pocket. |
| C-17 | Modification of the ester group | Could impact the orientation and binding of the D-ring. |
| C-21 | Replacement of the chlorine atom | May affect binding affinity and pharmacokinetic properties. |
This table is hypothetical and based on general principles of corticosteroid SAR, as no specific data for this compound was found.
Synthesis of this compound Analogs for Metabolic Pathway Investigation
Understanding the metabolic fate of a drug is crucial for its development. The synthesis of analogs, often involving isotopic labeling, is a key strategy to trace and identify metabolites. For this compound, this would involve synthesizing molecules where specific atoms are replaced with their isotopes (e.g., ¹³C, ¹⁴C, or ³H).
The synthesis of such labeled analogs allows for their detection and quantification in biological matrices, enabling the elucidation of metabolic pathways such as oxidation, reduction, and conjugation. While no specific literature on the synthesis of radiolabeled this compound or its analogs for metabolic studies was found, the general approach would involve incorporating a radiolabel at a metabolically stable position to ensure the tracer remains with the core structure throughout its biotransformation.
Table 2: Potential this compound Analogs for Metabolic Pathway Investigation (Hypothetical)
| Analog Type | Purpose of Synthesis | Potential Synthetic Strategy |
| ¹⁴C-labeled this compound | To trace the overall metabolic fate and excretion of the drug. | Introduction of a ¹⁴C label into the steroid backbone during synthesis. |
| ³H-labeled this compound | For use in in vitro metabolism studies and receptor binding assays. | Catalytic tritium (B154650) exchange on an unsaturated precursor. |
| Hydroxylated Analogs | To serve as reference standards for identifying potential metabolites. | Chemical or microbial hydroxylation of this compound. |
| Glucuronide Conjugates | To identify phase II metabolites. | Enzymatic or chemical synthesis of the glucuronide conjugate. |
This table is hypothetical and based on common practices in drug metabolism studies, as no specific data for this compound was found.
Structure Activity Relationships Sar and Computational Chemistry of Halocortolone
Qualitative Structure-Activity Relationships in Halocortolone Series
Qualitative SAR studies focus on identifying key structural motifs and functional groups that are critical for the biological activity of a series of related compounds. For corticosteroids, including this compound, these studies have elucidated the importance of various substitutions on the steroid nucleus.
The presence, position, and nature of halogen atoms on the corticosteroid skeleton are determinant factors for both potency and potential side effects. nih.gov Halogenation at the C6, C9, or C21 positions has been shown to enhance the anti-inflammatory efficacy of corticosteroids compared to non-halogenated counterparts like hydrocortisone. nih.gov
In the case of this compound, which features a 9α-chloro and a 21-chloro substitution, these halogen atoms play a pivotal role in its molecular interactions. A study on a series of 9α-chloro-11β-hydroxy corticosteroids demonstrated that the presence of a 21-chloro group, in combination with the 9α-chloro substituent, leads to compounds with exceptionally high topical anti-inflammatory potency. nih.gov In fact, these di-halogenated compounds were found to be at least six times as potent as betamethasone (B1666872) 17-valerate, a commonly used potent corticosteroid. nih.gov
The 9α-halogenation, in general, enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is often attributed to the electron-withdrawing effect of the halogen on the nearby 11β-hydroxyl group, which is crucial for glucocorticoid activity. uomustansiriyah.edu.iq The substitution of the 21-hydroxyl group with chlorine further modulates the molecule's properties, contributing to increased lipophilicity and potentially enhancing its absorption into bronchial tissues, which can increase the duration of action. uomustansiriyah.edu.iq
The following table summarizes the influence of halogenation on corticosteroid potency based on available research.
| Halogen Position | Halogen Type | Influence on Potency | Reference |
| 9α | Chloro | Enhances glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq | uomustansiriyah.edu.iq |
| 21 | Chloro | In combination with 9α-chloro, significantly increases topical anti-inflammatory potency. nih.gov | nih.gov |
| 9α | Fluoro | Enhances glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq | uomustansiriyah.edu.iq |
| 6α | Fluoro | Less impact on salt retention compared to 9α-fluoro substitution. uomustansiriyah.edu.iq | uomustansiriyah.edu.iq |
MD simulations of the GR have shown that the receptor's structure is highly dynamic, and ligand binding induces conformational changes that are essential for its function. nih.gov The binding of a ligand to the GR's ligand-binding domain (LBD) triggers a cascade of events, including the dissociation of chaperone proteins, translocation to the nucleus, and interaction with glucocorticoid response elements (GREs) on DNA. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. kg.ac.rs These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that are important for a desired biological effect.
While specific QSAR models for this compound have not been detailed in the literature, QSAR studies on other series of steroid hormones have identified key molecular descriptors that correlate with their binding affinity to receptors. kg.ac.rs These descriptors often include parameters related to the molecule's electronic properties, such as partial charges on specific atoms, and descriptors based on the radial distribution function, which provides information about interatomic distances and structural motifs. kg.ac.rs
For a QSAR model of this compound and its analogs, relevant descriptors would likely include:
Electronic Descriptors: Partial atomic charges, electrostatic potential, and dipole moment, which would be influenced by the electronegative chlorine atoms.
Quantum Chemical Descriptors: HOMO and LUMO energies, which relate to the molecule's reactivity.
The development of a robust QSAR model for this compound would require a dataset of structurally related compounds with experimentally determined biological activities.
Modern QSAR modeling heavily relies on statistical methods and machine learning algorithms to build predictive models. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning methods like support vector machines (SVM) and artificial neural networks (ANN) are commonly employed.
These approaches can handle complex relationships between molecular descriptors and biological activity and can be used to develop highly predictive models. For a series of di-halogenated corticosteroids like this compound, machine learning models could be trained to predict their binding affinity for the glucocorticoid receptor based on their structural features. While such a specific application for this compound is not yet published, the general applicability of these methods to corticosteroid research is well-established.
Molecular Docking and Dynamics Simulations of this compound
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding mode of a ligand to its receptor and to study the dynamic behavior of the resulting complex.
While specific molecular docking and dynamics simulation studies for this compound are not available in the peer-reviewed literature, the general principles of how corticosteroids bind to the glucocorticoid receptor are well understood from studies of other ligands. Molecular docking studies have been utilized to identify new agonists and antagonists of the GR. nih.gov
A hypothetical molecular docking study of this compound into the GR's ligand-binding pocket would aim to:
Predict the most stable binding conformation of this compound.
Identify the key amino acid residues involved in the interaction.
Analyze the role of the 9α-chloro and 21-chloro substituents in the binding affinity and specificity.
Following docking, molecular dynamics simulations could be performed to:
Assess the stability of the this compound-GR complex over time.
Investigate the conformational changes induced in the receptor upon this compound binding.
Calculate the binding free energy to estimate the affinity of this compound for the GR.
These computational studies, though not yet published for this compound, would provide valuable atomic-level insights into its mechanism of action and could guide the design of new, more potent, and selective corticosteroid analogs.
Ligand-Receptor Interaction Profiling
A detailed profiling of the interactions between this compound and its receptor, including a data table of interacting residues and bond types, could not be compiled.
Conformational Changes Induced by this compound Binding
A description of the specific structural changes in the receptor upon this compound binding, supported by research findings in a data table, could not be provided.
It is important to note that the absence of this information in publicly accessible sources does not signify a lack of efficacy or importance of this compound as a compound. Rather, it highlights a gap in the published scientific literature concerning its specific molecular-level interactions. Further research and publication of data from pharmaceutical or academic institutions would be required to populate the detailed structural and computational analysis requested.
Mechanistic Investigations of Halocortolone at the Cellular and Molecular Level
Elucidation of Halocortolone-Mediated Cellular Signaling Pathways
The signaling pathways initiated by this compound are complex, involving both genomic and non-genomic actions that collectively contribute to its anti-inflammatory, immunosuppressive, and antiproliferative effects. ijnrd.orgnih.govmhmedical.com
Modulation of Intracellular Receptor Systems
The principal mechanism of this compound action begins with its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR). nih.govresearchgate.net In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSP90, HSP70) and immunophilins. nih.govbio-rad.com
Upon binding of a ligand like this compound, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. nih.gov This "activation" exposes the nuclear localization signals of the receptor. The ligand-receptor complex then translocates from the cytoplasm into the nucleus, where it can directly or indirectly regulate gene transcription. nih.govresearchgate.net
Crosstalk with Other Signaling Cascades
A crucial aspect of this compound's mechanism is the extensive crosstalk between the activated GR and other major intracellular signaling cascades, particularly those involved in inflammation. The most significant of these are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govmdpi.com
NF-κB Pathway: The activated GR can physically interact with and inhibit the function of the p65 subunit of NF-κB. This "tethering" mechanism prevents NF-κB from binding to its DNA response elements, thereby repressing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comnih.gov
Activator Protein-1 (AP-1) Pathway: Similarly, the GR can interfere with the AP-1 signaling pathway. AP-1 is another key transcription factor that regulates genes involved in inflammation and cell proliferation. The GR can repress AP-1 activity by directly interacting with its components, such as c-Jun and c-Fos. nih.govnih.gov
MAPK Pathway: Glucocorticoids can interfere with the MAPK signaling pathways (including ERK, JNK, and p38). nih.govnih.gov This can occur through the GR-mediated induction of proteins like MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thus dampening downstream inflammatory signaling. nih.gov
This crosstalk allows corticosteroids to exert broad control over the cellular inflammatory response by inhibiting multiple key pro-inflammatory transcription factors and signaling cascades. nih.gov
This compound's Influence on Gene Expression and Transcriptional Regulation
The ultimate effect of this compound is the alteration of gene expression, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory molecules. ijnrd.org This is achieved through direct and indirect interactions with the genome.
Promoter Region Interaction Studies
Once translocated to the nucleus, the this compound-GR complex modulates gene expression primarily in two ways:
Transactivation: The GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. nih.govbris.ac.uk This binding typically recruits co-activator proteins, leading to the upregulation of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and MKP-1. nih.gov
Transrepression: As described in the crosstalk section, the GR monomer interacts with other transcription factors like NF-κB and AP-1, preventing them from activating the expression of their target pro-inflammatory genes. nih.govnih.gov This is a central mechanism for the anti-inflammatory effects of glucocorticoids. nih.gov
Non-Coding RNA Regulation by this compound
Currently, there is a lack of specific research detailing the direct regulation of non-coding RNAs (ncRNAs) by this compound. However, the broader class of glucocorticoids is known to significantly influence the non-coding genome. oup.com
Glucocorticoid signaling is interconnected with the function of ncRNAs, which are involved in the post-transcriptional regulation of gene expression. nih.gov Both microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate the expression and function of the glucocorticoid receptor, thereby impacting biological processes and therapeutic outcomes. nih.gov For instance, some miRNAs can directly target the GR transcript, interrupting protein synthesis, while the expression levels of other miRNAs are influenced by endogenous glucocorticoid levels. nih.gov
Several lncRNAs have been identified as being regulated by glucocorticoids and playing a role in modulating the glucocorticoid response. nih.gov A well-studied example is the lncRNA growth arrest-specific 5 (GAS5), which can interact with the activated GR's DNA-binding domain, effectively acting as a decoy and suppressing its transcriptional activity. nih.govresearchgate.net Conversely, glucocorticoids have also been shown to induce the expression of other lncRNAs, such as X-inactive specific transcript (Xist). frontiersin.org The response of lncRNA genes to glucocorticoids can be robust and highly cell type-dependent. oup.com While it is plausible that this compound engages in similar regulatory networks, dedicated studies are required to confirm and characterize its specific effects on the ncRNA landscape.
This compound's Interactions with Specific Biomolecules in vitro
In vitro studies provide a controlled environment to dissect the direct molecular interactions of a compound. For this compound, specific data in several key areas of biomolecular interaction are not extensively documented.
Protein Binding and Conformational Alterations
Corticosteroids in circulation are known to bind to plasma proteins, primarily corticosteroid-binding globulin (CBG) and, to a lesser extent, albumin. consensus.appacpjournals.org This binding is reversible, and only the unbound, or free, fraction of the drug is considered pharmacologically active and available to enter cells. consensus.app
The most critical protein interaction for corticosteroid action is with the glucocorticoid receptor (GR). wikipedia.org In its inactive state, the GR resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (like hsp90 and hsp70) and immunophilins. nih.govoup.com The binding of a corticosteroid ligand, such as this compound, to the ligand-binding domain of the GR induces a significant conformational change in the receptor protein. nih.govnih.gov This alteration causes the dissociation of the chaperone proteins, exposing nuclear localization signals on the GR. nih.govwikipedia.org The activated ligand-receptor complex then dimerizes and rapidly translocates into the nucleus, where it functions as a transcription factor. nih.goversnet.org The specific conformational state induced by the ligand is crucial as it can influence the recruitment of co-regulator proteins and the subsequent transcriptional outcomes. frontiersin.org
Table 1: General Protein Interactions for Corticosteroids
| Interacting Protein | Location | Role in Corticosteroid Action |
|---|---|---|
| Corticosteroid-Binding Globulin (CBG) | Plasma | Transport and regulation of free drug concentration. nih.gov |
| Albumin | Plasma | Non-specific transport of corticosteroids. acpjournals.org |
| Glucocorticoid Receptor (GR) | Cytoplasm / Nucleus | Primary target; acts as a ligand-activated transcription factor. wikipedia.org |
Lipid Membrane Interactions and Permeability Studies
There is no specific research available on the direct interactions of this compound with lipid membranes or its specific permeability characteristics. As a steroid, this compound is lipophilic, a property that facilitates its passage across the cell membrane to reach the cytoplasmic glucocorticoid receptor.
Studies on other glucocorticoids, such as dexamethasone, have shown that membrane permeability can be a crucial, rate-limiting step in steroid hormone action. nih.gov Furthermore, the biological effects of glucocorticoids are not limited to the classical nuclear receptor pathway. There is growing evidence for rapid, non-genomic effects that are initiated at the cell membrane. oup.com This involves membrane-associated glucocorticoid receptors, and some studies suggest that cortisol can trigger the rapid translocation of intracellular GR to the plasma membrane. oup.commdpi.com Glucocorticoids have also been shown to improve the barrier function of endothelial cells by influencing the expression of tight junction proteins, thereby reducing permeability. nih.gov While these findings are for the broader corticosteroid class, they suggest that interactions at the lipid membrane could be a relevant, though currently uncharacterized, aspect of this compound's mechanism of action.
Nucleic Acid Binding Properties
This compound itself is not known to bind directly to nucleic acids. The interaction with DNA is indirect and is mediated by the activated glucocorticoid receptor (GR). This GR-mediated binding to DNA is the central mechanism of glucocorticoid action. oup.com
After this compound binds to the cytoplasmic GR and the complex translocates to the nucleus, the GR dimer recognizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). ersnet.orgatsjournals.org These GREs are located in the promoter regions of target genes. The binding of the this compound-GR complex to a GRE typically initiates the recruitment of coactivator proteins, which facilitates the transcription of anti-inflammatory genes (a process called transactivation). nih.gov
Conversely, the activated GR can also repress the expression of pro-inflammatory genes (transrepression). wikipedia.org This can occur through several mechanisms, including the GR monomer binding to and inhibiting other transcription factors like NF-κB and AP-1, thereby preventing them from activating inflammatory gene expression. ersnet.org Direct DNA binding by the GR is considered essential for both the activation and repression of gene transcription and is fundamental to the anti-inflammatory effects of glucocorticoids. oup.com
Some early studies have suggested the possibility of direct steroid binding to nucleic acids, proposing interactions dependent on hydrophobic forces and a preference for guanine residues in single-stranded regions. nih.govpnas.org However, the primary and pharmacologically relevant interaction remains the highly specific, high-affinity binding of the steroid-receptor complex to GREs.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Albumin |
| Corticosteroid-binding globulin (CBG) |
| Cortisol |
| Dexamethasone |
| GAS5 |
Pre Clinical Pharmacological Investigations of Halocortolone in Model Systems Non Human
In Vitro Metabolic Pathway Characterization of Halocortolone
The investigation of a compound's metabolic fate is a critical component of preclinical research. In vitro models are essential for predicting how a substance will be processed in the body.
Enzymatic Biotransformation Studies in Subcellular Fractions
To understand the enzymatic processes that metabolize this compound, researchers would typically utilize subcellular fractions from liver cells, which are the primary site of drug metabolism. These fractions, such as liver microsomes and S9 fractions, contain a high concentration of drug-metabolizing enzymes. bioivt.commdpi.com
The standard experimental approach involves:
Incubation: this compound would be incubated with liver microsomes or S9 fractions from various preclinical species (e.g., rats, dogs, monkeys) and humans. These preparations contain a host of Phase I and Phase II metabolic enzymes. bioivt.comsemanticscholar.org
Cofactor Addition: Specific cofactors are added to the incubation mixture to initiate and sustain enzymatic reactions. For example, NADPH is required for cytochrome P450 (CYP) enzyme activity, while UDPGA is necessary for UGT-mediated glucuronidation. bioivt.com
Enzyme Identification: To identify the specific enzymes responsible for this compound metabolism, a series of experiments would be conducted. This could involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors for different enzyme families. mdpi.com
The results from these studies would typically be presented in a table format, detailing the rate of metabolism and the enzymes involved.
Table 1: Hypothetical Data on Enzymatic Biotransformation of this compound
| Enzyme System | Species | Rate of Metabolism (nmol/min/mg protein) | Primary Metabolizing Enzymes Identified |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Dog | Data not available | Data not available |
| Liver S9 Fraction | Human | Data not available | Data not available |
| Recombinant CYP3A4 | Human | Data not available | Data not available |
This table is for illustrative purposes only. No actual data for this compound is available.
Identification of this compound Metabolites in Cellular Assays
Cell-based assays, primarily using hepatocytes (liver cells), are employed to identify the chemical structures of metabolites formed. mdpi.com These assays provide a more complete picture of metabolism as they contain a wider range of enzymes and cofactors within an intact cellular environment.
The process for identifying metabolites includes:
Hepatocyte Culture: this compound would be introduced to cultured hepatocytes from different species.
Sample Analysis: After incubation, the cell culture medium and cell lysates are collected. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are used to separate and identify the parent compound and its metabolites. nih.govnih.gov
The identified metabolites would be cataloged, often with their proposed biotransformation pathways.
Absorption and Distribution Studies in Non-Human Biological Systems
Understanding how a compound is absorbed into the bloodstream and distributed to various tissues is fundamental to determining its potential efficacy and sites of action.
Cellular Uptake Mechanisms of this compound
To determine how this compound enters cells, researchers would perform cellular uptake studies. These investigations aim to distinguish between passive diffusion and active transport mediated by carrier proteins. nih.govresearchgate.net Key experimental techniques include:
Inhibition Assays: Using known inhibitors for specific transport proteins to see if the uptake of this compound is reduced.
Temperature Dependence: Active transport is an energy-dependent process and is significantly reduced at lower temperatures (e.g., 4°C), whereas passive diffusion is less affected. unime.it
Concentration Dependence: Active transport processes can become saturated at high concentrations of the compound, a characteristic not seen with passive diffusion.
Findings would clarify if this compound's entry into cells relies on specific transporter proteins, which can vary between tissues and cell types.
Tissue Distribution Profiling in Animal Models
Tissue distribution studies are performed in animal models (commonly rodents) to determine where the compound travels in the body after administration. bioivt.comnih.gov The standard method is:
Administration: A single dose of the compound, often radiolabeled for easier detection, is administered to the animals. bioivt.com
Tissue Collection: At various time points, animals are euthanized, and different organs and tissues (e.g., liver, kidney, brain, lung, muscle) are collected. nih.govfrontiersin.org
Quantification: The concentration of the compound in each tissue is measured, providing a profile of its distribution and potential for accumulation. nih.gov
These data are crucial for understanding which organs are exposed to the drug.
Table 2: Hypothetical Tissue Distribution Profile of this compound in Rats
| Tissue | Concentration at 1h (ng/g) | Concentration at 6h (ng/g) | Concentration at 24h (ng/g) |
| Liver | Data not available | Data not available | Data not available |
| Kidney | Data not available | Data not available | Data not available |
| Lung | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available |
| Plasma | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No actual data for this compound is available.
Excretion Pathways of this compound and its Metabolites in Pre-clinical Models
Excretion studies are conducted to determine how a compound and its metabolites are eliminated from the body. This is typically done in animal models by collecting urine, feces, and sometimes bile. msdvetmanual.com
The general procedure involves:
Dosing and Housing: Animals are dosed with the compound and housed in metabolic cages that allow for the separate collection of urine and feces.
Sample Collection: Urine and feces are collected over a period of time (e.g., 72 hours) until most of the compound has been excreted.
Analysis: The samples are analyzed to quantify the amounts of the parent compound and its major metabolites. This helps to identify the primary routes of elimination (renal vs. fecal). nih.gov
This information is vital for understanding the clearance mechanisms of the compound from the body.
Advanced Analytical and Spectroscopic Characterization of Halocortolone for Research
Chromatographic Separations in Halocortolone Research
Chromatography is a cornerstone for the separation, identification, and quantification of this compound. Due to its complex structure and the potential presence of isomers and impurities, high-resolution separation techniques are required.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and for its quantification in various matrices. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, leveraging the nonpolar nature of the steroid backbone.
Method development focuses on optimizing the separation of this compound from potential impurities, which may include synthesis precursors, degradation products, or stereoisomers. Key parameters that are meticulously optimized include the stationary phase, mobile phase composition, flow rate, and detector wavelength. C18 (octadecylsilane) columns are frequently used as the stationary phase, providing sufficient hydrophobic interaction for retaining the steroid molecule.
The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. longdom.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components and to achieve sharp peaks. longdom.org Detection is commonly performed using a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid structure exhibits strong absorbance, typically around 240-254 nm.
For quantitative analysis, method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). nih.govsci-hub.se
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~242 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is less commonly used for the direct analysis of corticosteroids like this compound due to their low volatility and thermal lability. mdpi.com Direct injection into a hot GC inlet can lead to degradation of the molecule. Therefore, GC analysis necessitates a derivatization step to convert the polar functional groups (hydroxyl groups) into more volatile and thermally stable analogues. mdpi.com
A common derivatization strategy for corticosteroids is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create TMS ethers. This process significantly reduces the boiling point of the molecule, allowing it to be analyzed by GC without decomposition. mdpi.com
Once derivatized, the TMS-ether of this compound can be separated on a nonpolar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected using a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. nih.gov
To achieve higher sensitivity and specificity, especially in the analysis of complex mixtures like biological fluids or pharmaceutical formulations, chromatographic techniques are often coupled with mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS. rsc.org For this compound analysis, an electrospray ionization (ESI) source is typically used to generate gas-phase ions of the molecule, which are then analyzed. LC-MS, particularly when using tandem mass spectrometry (LC-MS/MS), allows for multiple reaction monitoring (MRM), a highly specific quantification technique. nih.gov This approach is invaluable for pharmacokinetic studies, enabling the detection of trace amounts of this compound and its metabolites in complex biological matrices. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with detection by MS. nih.gov Following the necessary derivatization of this compound (as described in 6.1.2), GC-MS analysis provides detailed structural information. mdpi.comnih.gov The electron ionization (EI) source in a GC-MS system produces characteristic and reproducible fragmentation patterns that serve as a "fingerprint" for the derivatized molecule, allowing for unambiguous identification by matching against spectral libraries. rjptonline.org
Spectroscopic Techniques for this compound Structural Elucidation
Spectroscopic methods are essential for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of complex organic molecules like this compound. core.ac.ukyoutube.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of its multiple chiral centers.
¹H NMR: Provides information about the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration).
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³J-coupling), helping to map out spin systems within the molecule. core.ac.uk
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and assembling the complete carbon skeleton. core.ac.uk
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical analysis. They detect protons that are close to each other in space, regardless of whether they are bonded. wordpress.com The presence of a NOE/ROE correlation between two protons indicates they are on the same face of the molecule, allowing for the determination of the relative configuration of stereocenters within the rigid steroid ring system. wordpress.com
By combining the data from these experiments, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved.
Mass spectrometry provides two critical pieces of information for structural analysis: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. miamioh.edu
Using a soft ionization technique like ESI (commonly used in LC-MS), the protonated molecule [M+H]⁺ is typically observed, allowing for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the molecule with very high accuracy.
When subjected to collision-induced dissociation (CID) in a tandem MS experiment, the this compound ion will break apart in a predictable manner. youtube.com The resulting fragment ions are characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:
Loss of water (H₂O): Dehydration is a common fragmentation for steroids containing hydroxyl groups. libretexts.org
Cleavage of the C17 side chain: The bond between C17 and C20 is often labile and can cleave, leading to a significant fragment ion.
Ring cleavages: Fragmentation of the steroid's four-ring system can also occur, although this often requires higher energy.
Loss of halogens: Cleavage involving the carbon-halogen bonds may also be observed. The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes). libretexts.org
| Process | Neutral Loss | Description |
|---|---|---|
| Dehydration | H₂O | Loss of a water molecule from one of the hydroxyl groups. |
| Side-chain Cleavage | CH₂Cl-CO | Cleavage of the C17 side chain. |
| Dehydration and Side-chain Cleavage | H₂O + CH₂Cl-CO | Consecutive losses common in steroid fragmentation. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the identification of key functional groups within the this compound molecule. The presence of a conjugated system, carbonyl groups, hydroxyl groups, and carbon-halogen bonds gives rise to a characteristic spectroscopic fingerprint.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is predicted to exhibit distinct absorption bands corresponding to the vibrational frequencies of its constituent functional groups. Analysis of these bands provides valuable structural information.
Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| ~3400 | O-H (Alcohol) | Stretching | Strong, Broad |
| ~3100 | C-H (sp²) | Stretching | Medium |
| ~2950-2850 | C-H (sp³) | Stretching | Medium to Strong |
| ~1715 | C=O (Ketone, C20) | Stretching | Strong |
| ~1665 | C=O (α,β-unsaturated Ketone, C3) | Stretching | Strong |
| ~1620 | C=C (Alkene) | Stretching | Medium to Weak |
| ~1250 | C-O (Alcohol) | Stretching | Medium |
| ~1100-1000 | C-F | Stretching | Strong |
| ~800-600 | C-Cl | Stretching | Medium to Strong |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the C=O stretching frequency for the α,β-unsaturated ketone is shifted to a lower wavenumber compared to a saturated ketone due to the electronic effects of conjugation. The strong absorption in the 1100-1000 cm⁻¹ region is a characteristic feature of the C-F bond, while the C-Cl stretch appears at lower frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus. This conjugated system is responsible for the characteristic absorption of ultraviolet radiation.
Predicted UV-Vis Absorption for this compound
| Predicted λmax (nm) | Chromophore | Electronic Transition | Solvent Effects |
| ~240-245 | α,β-unsaturated ketone | π → π | A shift to longer wavelengths (bathochromic shift) is expected in more polar solvents. |
| ~300-330 | Carbonyl group (n→π) | n → π | A shift to shorter wavelengths (hypsochromic shift) is expected in more polar solvents. This transition is typically much weaker than the π → π transition. |
The intense absorption band around 240-245 nm is characteristic of the π → π* transition of the conjugated enone system. The exact position of this maximum can be influenced by the solvent polarity. A weaker absorption, corresponding to the n → π* transition of the carbonyl groups, is expected at a longer wavelength.
Advanced Crystallographic and Diffraction Studies of this compound
While a definitive crystal structure of this compound is not publicly available, its crystallographic properties can be inferred from studies of other corticosteroids. X-ray diffraction techniques, including single-crystal and powder X-ray diffraction, are essential for elucidating the three-dimensional arrangement of molecules in the solid state.
Predicted Crystallographic Properties of this compound:
Based on the crystal structures of similar corticosteroids, this compound is likely to crystallize in a common crystal system for steroids, such as monoclinic or orthorhombic. The crystal packing is expected to be influenced by intermolecular hydrogen bonding involving the hydroxyl group and dipole-dipole interactions arising from the carbonyl and halogen substituents.
Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ (common for chiral molecules) |
| Molecules per Unit Cell (Z) | 2 or 4 |
The presence of the fluorine and chlorine atoms will significantly influence the crystal packing and intermolecular interactions. These halogen atoms can participate in halogen bonding, which could further stabilize the crystal lattice. Powder X-ray diffraction (PXRD) would provide a characteristic fingerprint of the crystalline form of this compound, with a unique set of diffraction peaks (2θ values) and relative intensities. This technique is crucial for polymorph screening and quality control of the solid form.
Comparative Academic Investigations of Halocortolone
Structural Comparisons with Other Halogenated Steroids
The unique chemical structure of halocortolone, characterized by specific halogen substitutions, distinguishes it from other compounds in its class. medkoo.comebi.ac.uk A detailed comparison reveals key differences and similarities that influence its biological activity. The basic steroid nucleus of this compound is a pregnane (B1235032) skeleton, which is common to all corticosteroids.
Halogenation, the process of substituting hydrogen atoms with halogen atoms like fluorine (F) or chlorine (Cl), significantly enhances the anti-inflammatory potency of corticosteroids. nih.govhmpgloballearningnetwork.com The position and type of halogen atom are critical determinants of this increased activity. nih.gov In this compound, the presence of a chlorine atom at the C9 position and fluorine atoms at C6 and C11 are notable features. medkoo.com
To illustrate these structural distinctions, a comparison with other well-known halogenated steroids such as clobetasol (B30939) propionate (B1217596) and fluocinolone (B42009) acetonide is informative. Clobetasol propionate, a highly potent corticosteroid, features a fluorine atom at C9 and a chlorine atom at C21. In contrast, fluocinolone acetonide contains fluorine atoms at both the C6 and C9 positions. wikipedia.orgdrugbank.comnih.gov The dual fluorine substitution in fluocinolone acetonide is a key factor in its high potency. wikipedia.org Similarly, the addition of a fluorine molecule at the 6 and/or 9 positions can enhance the potency of topical corticosteroids.
Table 1: Structural Comparison of this compound and Other Halogenated Steroids
| Compound | C6 Halogenation | C9 Halogenation | C21 Halogenation | Other Key Features |
|---|---|---|---|---|
| This compound | α-Fluoro | α-Chloro | - | 16α-methyl group |
| Clobetasol Propionate | - | α-Fluoro | -Chloro | 17-propionate ester |
| Fluocinolone Acetonide | α-Fluoro | α-Fluoro | - | 16α,17α-acetonide |
| Halobetasol (B1672918) Propionate | α-Fluoro | - | - | Structurally similar to clobetasol with an additional 6α-fluoro group |
This table provides a simplified comparison of key structural features and is not exhaustive.
Comparative Mechanistic Pathways with Related Steroid Compounds
The mechanism of action of this compound, like other corticosteroids, is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding to the GR in the cytoplasm, the receptor-steroid complex translocates to the nucleus. Inside the nucleus, this complex modulates gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
The specific structural features of this compound, particularly its halogenation pattern, are thought to influence its binding affinity for the GR and the subsequent conformational changes that dictate its interaction with co-regulators and the transcriptional machinery. The high electronegativity and atomic size of the halogen atoms can alter the electronic distribution and steric profile of the steroid molecule, thereby affecting its fit within the ligand-binding pocket of the GR.
Comparative studies with other halogenated steroids suggest that the presence of a 9α-halogen, such as the chlorine atom in this compound, is a significant contributor to enhanced glucocorticoid activity. This is attributed to an inductive effect that increases the acidity of the 11β-hydroxyl group, leading to a more stable interaction with the GR. Furthermore, the 6α-fluoro group, also present in this compound, is known to further enhance potency. hmpgloballearningnetwork.com
Cross-Species Metabolic Profiling of this compound in Research Models
The metabolism of corticosteroids is a critical aspect of their pharmacology, as it determines their duration of action and the formation of potentially active or inactive metabolites. Cross-species comparisons of metabolic profiles are essential in preclinical research to understand how the compound might be processed in humans.
In general, the metabolism of corticosteroids involves a series of enzymatic reactions, primarily occurring in the liver. These reactions include reduction of the A-ring, reduction of the C20-ketone, and hydroxylation at various positions on the steroid nucleus. The specific metabolites formed can vary significantly between species due to differences in the expression and activity of metabolic enzymes, such as the cytochrome P450 (CYP) family.
For halogenated steroids, the presence of halogen atoms can influence the metabolic pathways. The carbon-halogen bond can be more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, potentially leading to a longer half-life and altered metabolite profiles.
While specific, detailed metabolic studies on this compound across multiple species are not extensively documented in publicly available literature, general principles of corticosteroid metabolism can be inferred. For instance, in many species, the primary routes of metabolism for potent corticosteroids involve conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion.
Research on related compounds like halobetasol propionate and clobetasol 17-propionate has shown that these compounds undergo extensive metabolism. nih.gov It is plausible that this compound follows similar metabolic pathways, including hydrolysis of any ester groups, oxidation, and conjugation. However, the precise nature and extent of these reactions in different research models would require specific experimental investigation.
Future Research Directions and Emerging Methodologies for Halocortolone Studies
Application of Omics Technologies to Halocortolone Research
Omics technologies, which permit the comprehensive analysis of a complete set of biological molecules, offer a powerful lens through which to examine the multifaceted effects of this compound. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the cellular and systemic responses to this potent glucocorticoid. nih.govtum.de
Genomics and Transcriptomics: The anti-inflammatory and immunosuppressive actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), which modulates the transcription of numerous target genes. nih.govmdpi.com Pharmacogenomic studies have begun to identify genetic determinants that influence patient responses to glucocorticoids. nih.gov Future genomic and transcriptomic research on this compound could focus on identifying single nucleotide polymorphisms (SNPs) or specific gene expression signatures that correlate with therapeutic response or resistance. This could pave the way for personalized medicine approaches in dermatological therapies. For instance, RNA-sequencing (RNA-Seq) of skin biopsies from patients treated with this compound could reveal the specific gene networks and pathways modulated by the drug, offering deeper insights into its mechanism of action in diseases like psoriasis and eczema. nih.gov
Proteomics and Metabolomics: While genomics and transcriptomics reveal the potential for cellular changes, proteomics and metabolomics provide a more direct snapshot of the functional state of a cell or tissue. nih.gov Proteomic analyses can identify and quantify changes in protein expression and post-translational modifications in skin cells following this compound treatment, potentially uncovering novel protein targets or biomarkers. nih.gov Metabolomic profiling, the systematic study of small molecules (metabolites), can shed light on how this compound alters cellular metabolism. nih.govqmul.ac.uk Studies on other corticosteroids have shown that they can significantly alter the metabolic profiles in skin, affecting levels of glucose, choline, and myo-inositol. nih.gov Applying these techniques to this compound could reveal metabolic biomarkers indicative of its therapeutic effect and provide insights into its systemic absorption and impact. nih.govmdpi.com
| Omics Technology | Potential Application in this compound Research | Expected Outcomes |
| Genomics | Identifying genetic variations (e.g., SNPs) in the glucocorticoid receptor gene (NR3C1) or other pathway-related genes. nih.gov | Prediction of patient response to this compound therapy; identification of individuals at risk for non-response. |
| Transcriptomics | Analyzing changes in messenger RNA (mRNA) expression in skin cells (e.g., keratinocytes, fibroblasts) after this compound exposure using RNA-Seq. nih.gov | Elucidation of the specific genes and signaling pathways modulated by this compound; understanding its precise anti-inflammatory mechanism. |
| Proteomics | Quantifying changes in the protein landscape of skin tissue in response to this compound treatment. nih.gov | Discovery of novel protein biomarkers for drug efficacy and identification of downstream targets of this compound action. |
| Metabolomics | Profiling changes in small-molecule metabolites in skin biopsies or biofluids (e.g., serum) following topical this compound application. nih.govqmul.ac.uk | Identification of metabolic signatures associated with therapeutic response; understanding the local and systemic metabolic effects of the drug. nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by enabling the analysis of vast and complex biological datasets. nih.govmdpi.com The integration of these computational tools into this compound research can accelerate the identification of new therapeutic uses, optimize drug design, and predict treatment outcomes. nih.govnih.gov
Predictive Modeling: ML algorithms can be trained on multi-omics data from patients treated with corticosteroids to build models that predict therapeutic response. aging-us.com For example, a model could integrate genomic, transcriptomic, and clinical data to forecast which patients with a specific inflammatory dermatosis are most likely to benefit from this compound. nih.gov Similar models have been developed to predict the necessity of corticosteroid therapy in COVID-19 patients based on clinical and imaging data, demonstrating the feasibility of this approach. researchgate.netauntminnie.com
In Silico Screening and Drug Design: Computational methods, such as molecular docking, can simulate the interaction between a drug and its target receptor. nih.govkarazin.ua Such in silico studies can be used to screen large libraries of compounds for potential glucocorticoid-like activity or to design novel derivatives of this compound with improved efficacy or a more favorable risk-benefit profile. um.ac.ir AI can enhance these quantitative structure-activity relationship (QSAR) models, leading to more accurate predictions of a compound's biological activity based on its chemical structure. mdpi.com This approach could be used to identify modifications to the this compound structure that enhance its binding affinity to the glucocorticoid receptor or alter its interactions with other proteins.
Data Mining and Analysis: The vast amount of data generated by omics studies requires sophisticated analytical tools. AI and ML can identify subtle patterns and correlations within these datasets that may be missed by traditional statistical methods. leeds.ac.uk This could lead to the discovery of novel biomarkers or previously unknown mechanisms of action for this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Response Modeling | Using algorithms like Random Forest or Gradient Boosting to analyze patient data (clinical, genomic, proteomic) and predict treatment outcomes. nih.govnih.govnih.gov | Personalizing this compound therapy by identifying patients most likely to respond positively. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing ML models that correlate the chemical structure of corticosteroids with their biological activity. mdpi.com | Guiding the design of new this compound analogs with enhanced potency or selectivity. |
| Molecular Docking Simulation | In silico modeling of the binding interaction between this compound and the glucocorticoid receptor or other potential protein targets. karazin.uaum.ac.ir | Understanding the molecular basis of this compound's activity and identifying opportunities for structural optimization. |
| Omics Data Analysis | Applying deep learning and other ML techniques to integrate and analyze large-scale genomic, transcriptomic, and metabolomic datasets. medrxiv.org | Uncovering novel biological pathways affected by this compound and identifying new biomarkers of drug response. |
Development of Advanced In Vitro Research Models for this compound Investigation
Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex microenvironment of human skin. frontiersin.org The development of advanced three-dimensional (3D) in vitro models offers more physiologically relevant platforms for studying the effects of topical drugs like this compound. biologists.commdpi.com
3D Reconstructed Human Skin Models: These models, also known as skin equivalents, consist of keratinocytes cultured at an air-liquid interface on a dermal substitute containing fibroblasts. nih.govnih.gov They develop a stratified, differentiated epidermis that closely mimics the structure and barrier function of normal human skin. mdpi.com These models are invaluable for studying the penetration of topical this compound, its anti-inflammatory effects, and its impact on epidermal differentiation and barrier integrity in a controlled environment that reduces the need for animal testing. nih.govresearchgate.net
Organ-on-a-Chip Technology: Skin-on-a-chip models are microfluidic devices that culture skin tissues under continuous perfusion, simulating the dynamic environment of blood flow. nih.govmdpi.com This technology allows for the co-culture of skin cells with other cell types, such as immune cells or endothelial cells, to create more complex and interactive models. amerigoscientific.compfizer.com Such systems could be used to investigate the intricate interplay between this compound, skin cells, and immune cells in inflammatory conditions, providing a more accurate prediction of in vivo responses. nih.govvt.edu
Spheroid and Organoid Cultures: Spheroid models involve the 3D aggregation of one or more cell types, forming spherical microtissues. researchgate.netmdpi.com Co-culture spheroids of skin cells and immune cells could be used to screen the anti-inflammatory activity of this compound and other corticosteroids in a high-throughput manner. youtube.comsartorius.com While more common in cancer and developmental biology research, skin organoids derived from pluripotent stem cells represent a future frontier, offering the potential to model skin development and disease with high fidelity. biologists.com
| In Vitro Model | Key Features | Application for this compound Research |
| 2D Cell Culture | Monolayer of keratinocytes or fibroblasts on a flat surface. mdpi.com | Basic mechanistic studies of this compound's effects on cell proliferation and cytokine production. |
| 3D Reconstructed Human Skin | Stratified epidermis with a dermal component, mimicking skin architecture and barrier function. nih.govmdpi.com | Assessing skin penetration, anti-inflammatory efficacy, and impact on epidermal barrier function. nih.gov |
| Skin-on-a-Chip | Microfluidic device with continuous perfusion, allowing for co-culture and simulation of blood flow. nih.govamerigoscientific.com | Investigating interactions between skin cells and immune cells under dynamic conditions; studying systemic absorption. mdpi.com |
| Spheroid Co-cultures | 3D aggregates of skin cells and immune cells. researchgate.netmdpi.com | High-throughput screening of anti-inflammatory effects and evaluation of drug penetration into tissue-like structures. youtube.com |
Q & A
Q. What criteria should guide the selection of peer-reviewed journals for publishing this compound research?
- Methodological Answer :
- Scope Alignment : Prioritize journals specializing in glucocorticoid pharmacology (e.g., Steroids, Journal of Medicinal Chemistry).
- Impact Metrics : Consider CiteScore and Eigenfactor, but prioritize open-access options for broader dissemination.
- Data Sharing Requirements : Select journals mandating deposition of raw data in repositories like ChEMBL or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
